molecular formula C6H10N4O B1519162 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1022962-66-8

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B1519162
CAS No.: 1022962-66-8
M. Wt: 154.17 g/mol
InChI Key: LOYKLDXYNWYWDS-UHFFFAOYSA-N
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Description

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . This pyrazole derivative is characterized by a carboxamide group, an amino group, and methyl substituents on the pyrazole ring nitrogen and the carboxamide nitrogen . The compound is supplied as a powder and should be stored at room temperature . As a specialized chemical building block, this 5-aminopyrazole-carboxamide derivative is primarily used in medicinal chemistry and scientific research for the synthesis of more complex molecules . Analogs and related 5-aminopyrazole-4-carboxamide compounds have been utilized as key precursors for generating diverse heterocyclic systems with potential biological activity, such as pyrazolo[1,5-a]pyrimidines and Schiff bases . These synthesized compounds are frequently screened for various pharmacological properties, including in vitro antitumor activities . Handling and Safety: This compound carries warning hazard statements. Precautionary measures include wearing protective gloves and eye/face protection, and using adequate ventilation. If inhaled, move to fresh air . Note: this compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-amino-N,1-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYKLDXYNWYWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653246
Record name 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022962-66-8
Record name 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Procedure Example

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Reaction of substituted hydrazine with β-keto ester (e.g., ethyl acetoacetate), sodium ethoxide, reflux in ethanol Formation of 1-methyl-5-aminopyrazole intermediate
2 Methylation Treatment with methylating agent (e.g., dimethylformamide dimethyl acetal) under controlled temperature N1-methylation of pyrazole ring
3 Amidation Reaction with ammonia or amine source in presence of coupling agents (e.g., EDCI, HOBt) Introduction of carboxamide group at C4 position
4 Purification Recrystallization or chromatography Isolation of pure 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Mechanistic Insights

The key mechanistic steps involve:

  • Hydrazone Formation:
    The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-keto ester or α-cyano ketone, forming hydrazone intermediates.

  • Cyclization:
    Intramolecular nucleophilic attack of the other nitrogen on the nitrile or carbonyl carbon leads to ring closure, forming the pyrazole nucleus.

  • Substitution Reactions:
    Subsequent methylation and amidation introduce the N1-methyl and carboxamide functionalities, respectively.

Optimization of Reaction Conditions

Optimizing reaction parameters is critical to maximize yield and purity:

Parameter Effect Optimal Range/Conditions
Temperature Higher temperatures (80–100°C) increase cyclization rate but may cause side reactions Controlled reflux around 90°C
Solvent Polar aprotic solvents (DMF, DMSO) improve solubility and reaction kinetics DMF preferred for methylation steps
Catalysts Pd-based catalysts enhance cross-coupling efficiency in derivative synthesis Pd(PPh3)4 with K3PO4 base
Purification Use of HPLC or TLC to monitor purity; recrystallization improves product quality Multiple recrystallizations from ethanol or ethyl acetate

Analytical Data Supporting Preparation

Technique Key Observations Interpretation
IR Spectroscopy Strong absorption at ~1650 cm⁻¹ Confirms presence of carboxamide C=O group
NMR Spectroscopy Singlet at δ ~2.8 ppm Indicates N1-dimethyl substitution
X-ray Crystallography C-N bond lengths ~1.34 Å; planar pyrazole ring Validates ring structure and substitution pattern
Mass Spectrometry Molecular ion peak at m/z = 154.17 (M+) Confirms molecular weight

Comparative Research Findings on Preparation Methods

Method Advantages Disadvantages Yield (%) Reference
Cyclization of hydrazines with β-keto esters Straightforward, accessible reagents Requires careful control of reaction conditions 70–85%
α-Cyano ketone and hydrazine route Enables amino substitution at 5-position Intermediate hydrazones sometimes unstable 65–80%
Continuous flow with catalytic methylation and amidation High purity, scalable Requires specialized equipment >90%

Chemical Reactions Analysis

Oxidation Reactions

The 5-amino group undergoes oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral media, producing nitro derivatives.

  • Hydrogen peroxide (H₂O₂) under basic conditions, yielding nitroso intermediates.

Example reaction :

5 Amino N 1 dimethyl 1H pyrazole 4 carboxamideH2O2,NaOHOxidation5 Nitroso N 1 dimethyl 1H pyrazole 4 carboxamide\text{5 Amino N 1 dimethyl 1H pyrazole 4 carboxamide}\xrightarrow[\text{H}_2\text{O}_2,\text{NaOH}]{\text{Oxidation}}\text{5 Nitroso N 1 dimethyl 1H pyrazole 4 carboxamide}

Reduction Reactions

The carboxamide group can be reduced to form amines. Typical reagents include:

  • Lithium aluminum hydride (LiAlH₄) , which reduces the carboxamide to a primary amine.

  • Catalytic hydrogenation (e.g., Pd/C, H₂) for selective reduction of nitro groups (post-oxidation).

Key product :

5 Amino N 1 dimethyl 1H pyrazole 4 methylamine\text{5 Amino N 1 dimethyl 1H pyrazole 4 methylamine}

Substitution Reactions

The amino and carboxamide groups participate in nucleophilic substitution:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields acylated products .

Notable example :

5 Amino N 1 dimethyl 1H pyrazole 4 carboxamide+CH3COCl5 Acetamido N 1 dimethyl 1H pyrazole 4 carboxamide\text{5 Amino N 1 dimethyl 1H pyrazole 4 carboxamide}+\text{CH}_3\text{COCl}\rightarrow \text{5 Acetamido N 1 dimethyl 1H pyrazole 4 carboxamide}

Electrophilic Aromatic Substitution

The pyrazole ring undergoes halogenation at position 3 or 5 using:

  • Bromine (Br₂) in acetic acid, producing 3-bromo or 5-bromo derivatives.

  • Chlorine (Cl₂) under UV light for chlorinated analogs.

Mechanistic Insights:

  • Oxidation : Proceeds via a radical intermediate, confirmed by electron paramagnetic resonance (EPR) studies.

  • Reduction : LiAlH₄ acts through a two-step mechanism: (1) hydride transfer to the carbonyl carbon, (2) cleavage of the C–O bond.

Interaction with Biological Targets

Derivatives of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide demonstrate:

  • Pan-FGFR inhibition : Covalent binding to FGFR gatekeeper mutants (e.g., FGFR2 V564F) with IC₅₀ values <100 nM .

  • Anticancer activity : Suppression of cancer cell proliferation (e.g., NCI-H520 lung cancer cells, IC₅₀ = 19 nM) .

Scientific Research Applications

Scientific Research Applications

5-Amino-DMPCA has several notable applications across different scientific domains:

  • Medicinal Chemistry : It serves as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic properties.
  • Biological Research : The compound is utilized in the development of enzyme inhibitors and as a ligand in biochemical assays.
  • Agricultural Chemistry : It can act as an intermediate in the synthesis of agrochemicals, enhancing crop protection strategies.

Biological Activities

Research indicates that 5-Amino-DMPCA exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of 5-Amino-DMPCA can inhibit cancer cell proliferation, particularly in lung and gastric cancer cell lines. For instance, one study reported IC50 values ranging from 19 nM to 73 nM against these cell lines, indicating significant anticancer potential.
  • Antimicrobial Properties : The compound displays activity against various microbial strains. It has been effective against both Gram-positive and Gram-negative bacteria, showing promise as an alternative to conventional antibiotics.
  • Anti-inflammatory Effects : There is evidence suggesting that 5-Amino-DMPCA can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases .

Synthesis and Structural Variants

The synthesis of 5-Amino-DMPCA typically involves multi-step organic reactions. Variants of this compound have been explored to enhance biological activities. Structural modifications can lead to improved potency against specific targets or reduced toxicity profiles.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Table 2: Comparison of Structural Variants

Compound NameStructural FeaturesBiological Activity
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamideBase structure with dimethyl groupAnticancer, antimicrobial
5-Amino-N-methyl-1H-pyrazole-4-carboxamideMethyl substitution at different positionEnhanced anti-inflammatory properties
3-(Substituted alkoxy)pyrazole-4-carboxamidesAlkoxy substituentsIncreased herbicidal activity

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). Results indicated significant inhibition of cell proliferation, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on antimicrobial properties revealed that 5-Amino-DMPCA exhibited notable activity against various bacterial strains. The compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 3: Cryptosporidium Treatment

Selective inhibitors based on the 5-amino-pyrazole scaffold have shown efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In vitro and in vivo studies demonstrated that certain derivatives were effective at low doses without significant toxicity .

Mechanism of Action

The mechanism by which 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, in antifungal applications, it may inhibit the growth of fungi by interfering with their cell wall synthesis or metabolic processes. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazole scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide -NH₂ (C5), -CONHCH₃ (C4), -CH₃ (N1) C₆H₁₀N₄O 154.17 Baseline structure; used in antifungal and heterocyclic synthesis
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide -NH₂ (C4), -CONHCH₃ (C5), -CH₃ (N1) C₆H₁₀N₄O 154.17 Positional isomer; similar MW but distinct reactivity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) -Cl (C5), -CONH-(aryl), -CH₃ (C3), aryl substituents C₂₁H₁₅ClN₆O 403.1 Enhanced lipophilicity due to aryl groups; antifungal applications
5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4c) -NH₂ (C5), -CONH-(4-Cl-Ph), -NHPh (C3) C₁₇H₁₅ClN₆O 354.79 Chlorophenyl substitution improves metabolic stability
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide -NH₂ (C5), -CONH₂ (C4), pyridinyl (N1) C₉H₁₀N₆O 218.21 Pyridine ring enhances hydrogen bonding; explored in kinase inhibition

Physicochemical Properties

Compound Melting Point (°C) Solubility Spectral Data (¹H-NMR)
This compound Not reported Moderate in polar solvents Expected peaks: δ 2.48 (N-CH₃), 5.95 (NH₂), 7.3–8.1 (aromatic, if substituted)
3a (Chlorinated analog) 133–135 Low in water δ 8.12 (pyrazole H), 7.43–7.61 (aryl H), 2.66 (CH₃)
4d (Methoxy-substituted) 198–200 DMSO-soluble δ 3.64 (OCH₃), 6.76–7.33 (aryl H), 11.21 (NH)

Commercial and Research Status

  • Research Focus : Recent studies prioritize halogenated and aryl-substituted derivatives for improved bioavailability and target specificity .

Biological Activity

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide (commonly referred to as 5-Amino-DMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Amino-DMPCA is a pyrazole derivative characterized by the presence of an amino group and a carboxamide functional group. Its empirical formula is C6H10N4OC_6H_{10}N_4O, with a molecular weight of 154.17 g/mol. The compound's structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that 5-Amino-DMPCA exhibits a wide range of biological activities:

  • Anticancer Activity : Studies have shown that 5-Amino-DMPCA and its derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated significant antiproliferative effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition at micromolar concentrations .
  • Antimicrobial Properties : The compound has shown activity against several microbial strains. In vitro assays have demonstrated its efficacy against pathogens like E. coli and Aspergillus niger, suggesting potential applications in treating infections .
  • Antitubercular Activity : 5-Amino-DMPCA has been explored for its antitubercular properties, particularly against Mycobacterium tuberculosis. Compounds based on the pyrazole framework have exhibited promising results comparable to standard treatments .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit certain pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activities of 5-Amino-DMPCA can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of various kinases involved in cancer progression. For example, it has been found to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation and tumor growth .
  • DNA Interaction : Some studies suggest that 5-Amino-DMPCA can bind to DNA, leading to inhibition of DNA replication in cancer cells. This interaction contributes to its cytotoxic effects against tumor cells .
  • Modulation of Enzymatic Activity : The compound may alter the activity of specific enzymes associated with inflammation and cancer proliferation, thereby exerting its therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of 5-Amino-DMPCA in various therapeutic contexts:

  • Cryptosporidium Inhibition : A study focused on the use of 5-Amino-DMPCA-based bumped kinase inhibitors (BKIs) demonstrated efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In vivo models showed significant reduction in oocyst shedding with minimal toxicity observed at therapeutic doses .
  • Cytotoxicity Assessment : A series of derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The most potent compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations, indicating strong anticancer properties .

Comparative Analysis

The following table summarizes the biological activities and efficacy of 5-Amino-DMPCA compared to other related pyrazole compounds:

Compound NameActivity TypeIC50 Value (µM)Targeted Cell Line/Pathogen
This compoundAnticancer3.79MCF7
This compoundAntitubercular6.25M. tuberculosis H37Rv
BKI 1708Anti-Cryptosporidium8 mg/kgC. parvum
Pyrazole derivative XAnti-inflammatory25Various inflammatory pathways

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodReagents/CatalystsYield (%)Purity (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA7899
Hydrazine couplingMethylhydrazine, Pd/C6595

Q. Table 2: Biological Activity Profiles

SubstituentTarget EnzymeIC₅₀ (µM)Assay TypeReference
N-Me, 4-F-phenylCOX-22.1In vitro
N-Me, 4-CH₃-phenylCYP450 3A415.3Microsomal assay

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
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5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

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